

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting material

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Compound of Interest

Compound Name: 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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An In-depth Technical Guide to **3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, characterization, applications, and safety protocols, grounded in established scientific principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole, offering enhanced solubility and improved bioavailability in many cases.^[1] The core is foundational to numerous kinase inhibitors and other therapeutics because the nitrogen atom in the pyridine ring and the pyrrole -NH group can form critical hydrogen bond interactions with the hinge region of kinase active sites, mimicking the binding of adenosine triphosphate (ATP).^[2]

The strategic value of **3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** lies in its specific substitutions:

- The 5-(trifluoromethyl) Group: The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design.[3] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can significantly improve binding affinity by participating in favorable interactions within hydrophobic pockets of target proteins and, in some cases, forming hydrogen bonds.[4]
- The 3-Iodo Group: The iodine atom at the C3 position is not typically part of the final drug molecule. Instead, it serves as an exceptionally versatile synthetic handle.[5] Its presence allows for the introduction of a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables extensive Structure-Activity Relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties.[2]

Physicochemical Properties and Characterization

Accurate identification and quality control are paramount. The fundamental properties of this starting material are summarized below.

Property	Value	Source
CAS Number	1142192-57-1	
Molecular Formula	C ₈ H ₄ F ₃ IN ₂	
Molecular Weight	312.03 g/mol	
MDL Number	MFCD11857744	
Appearance	Typically a solid (powder/crystals)	General Knowledge

Characterization:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton spectrum will show characteristic signals for the aromatic protons on the bicyclic ring system, while the carbon spectrum will confirm the presence of eight distinct carbon environments, including the CF₃-substituted carbon.

- Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of iodine is also readily identifiable.
- Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the material, a critical parameter for subsequent synthetic steps. Reputable suppliers provide a Certificate of Analysis (CoA) with this data.^[6]

Synthesis and Purification

The most direct and common laboratory-scale synthesis involves the electrophilic iodination of the parent heterocycle, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-azaindole core is electron-rich and thus highly susceptible to electrophilic attack.

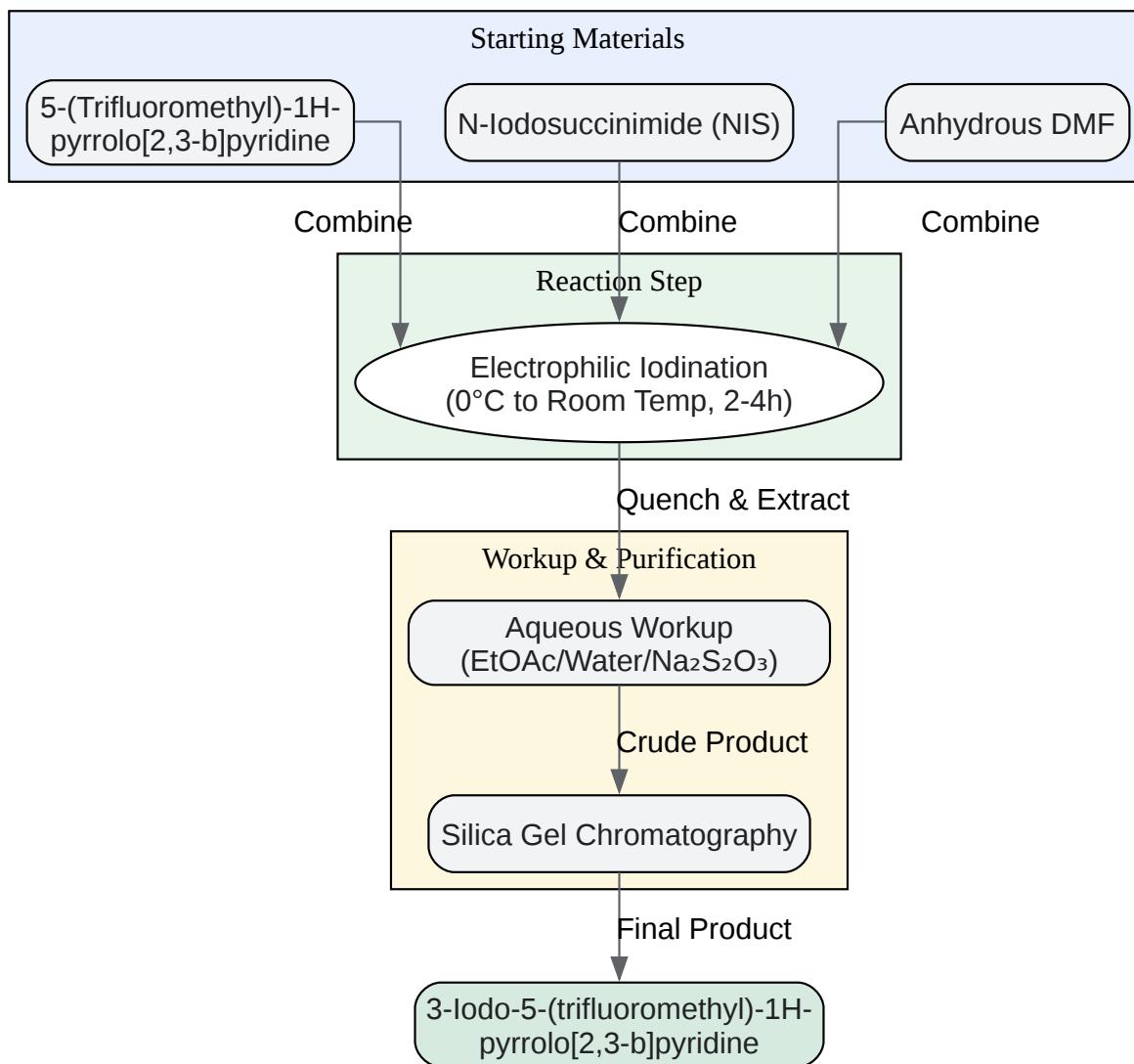
Experimental Protocol: Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent for electron-rich heterocycles.^[2] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its excellent solvating power for both the starting material and the reagent, and its ability to facilitate the reaction, often at room temperature. The aqueous workup is designed to quench any remaining reagent and remove the water-soluble succinimide byproduct.

Step-by-Step Methodology:

- Preparation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

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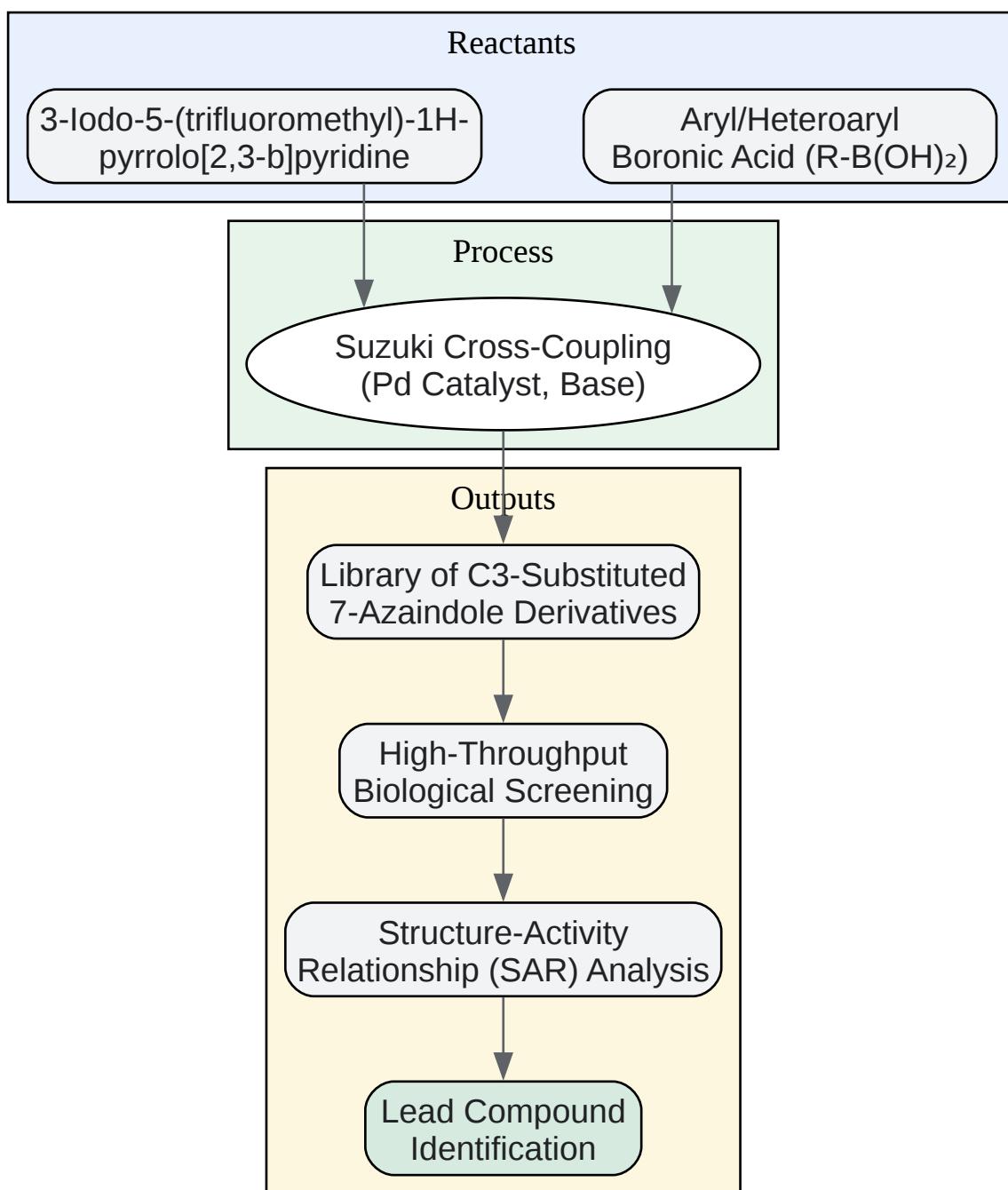
Caption: Synthetic workflow for the iodination of the 7-azaindole precursor.

Core Application: A Gateway to Kinase Inhibitor Libraries

The primary utility of **3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is as an intermediate for creating diverse libraries of compounds for biological screening, particularly for kinase inhibitors.

Mechanism of Action: The 7-azaindole core serves as the hinge-binding motif. The iodine at C3 is replaced with various aryl or heteroaryl groups via Suzuki coupling to probe the solvent-exposed region of the kinase active site. This strategy has been successfully employed to develop potent inhibitors for multiple targets:

- Fibroblast Growth Factor Receptor (FGFR): Derivatives of this scaffold have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[4][7]
- Insulin-like Growth Factor-1 Receptor (IGF-1R): SAR exploration around this core led to the discovery of nanomolar inhibitors of the IGF-1R tyrosine kinase.[8]
- Glycogen Synthase Kinase 3 β (GSK-3 β): A rationally designed inhibitor based on this scaffold showed an IC₅₀ of 0.35 nM against GSK-3 β , a target for Alzheimer's disease.[9]



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Caption: Use of the title compound in drug discovery via Suzuki coupling.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory. The following information is a synthesis from available Safety Data Sheets (SDS).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Hazard Class	GHS Pictogram	Code	Statement
Acute Toxicity, Oral	GHS06 (Skull and Crossbones)	H301	Toxic if swallowed.
Skin Irritation	GHS07 (Exclamation Mark)	H315	Causes skin irritation. [10]
Eye Irritation	GHS07 (Exclamation Mark)	H319	Causes serious eye irritation. [10]
Respiratory Irritation	GHS07 (Exclamation Mark)	H335	May cause respiratory irritation. [10]

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[13\]](#) Ensure a safety shower and eyewash station are readily accessible.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[\[11\]](#)
 - Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[11\]](#)[\[12\]](#)
 - Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant suit may be necessary.[\[12\]](#)
- Handling: Avoid formation of dust and aerosols.[\[11\]](#) Do not breathe dust, fumes, or gas.[\[10\]](#) Avoid contact with skin and eyes.[\[11\]](#) Wash hands thoroughly after handling.[\[10\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[11\]](#) Keep the container tightly closed and store locked up.[\[10\]](#)
- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is more than a mere chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its carefully considered functionalities—a bioisosteric core for hinge binding, a trifluoromethyl group for enhanced potency and stability, and a versatile iodine handle for SAR exploration—make it an invaluable starting material for the discovery of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors. Proper understanding of its synthesis, handling, and application is essential for leveraging its full potential in drug development programs.

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